molecular formula C7H17ClN2O B1405766 N1,N1-Dimethylnorvalinamide hydrochloride CAS No. 2197409-23-5

N1,N1-Dimethylnorvalinamide hydrochloride

Cat. No.: B1405766
CAS No.: 2197409-23-5
M. Wt: 180.67 g/mol
InChI Key: GTRLJGQVSBDMLU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-amino-N,N-dimethylpentanamide hydrochloride, reflecting its fundamental structural organization. The molecular formula C7H17ClN2O indicates the presence of seven carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 180.67 grams per mole. The compound is also recognized under several alternative designations, including this compound and DL-norvalinedimethylamide hydrochloride, which emphasize different aspects of its structural identity. The Chemical Abstracts Service registry number 2197409-23-5 provides a unique identifier for this specific compound in chemical databases.

The nomenclature system reveals the compound's derivation from norvaline, a non-proteinogenic amino acid with a five-carbon aliphatic chain. The N,N-dimethyl designation indicates the presence of two methyl groups attached to the amide nitrogen, creating a tertiary amide structure. The hydrochloride component signifies the salt formation between the basic amino group and hydrochloric acid, which is a common practice for enhancing the stability and handling properties of amino acid derivatives. This systematic naming convention allows for precise identification and differentiation from other structurally related compounds within the amino acid amide family.

The molecular formula analysis reveals important structural features that contribute to the compound's chemical behavior. The presence of both primary amino and tertiary amide functional groups creates opportunities for hydrogen bonding and ionic interactions. The pentyl carbon chain provides a hydrophobic backbone that influences the compound's solubility and interaction with other molecules. The chloride anion in the hydrochloride salt form affects the compound's crystalline structure and dissolution properties, making it more suitable for aqueous environments compared to the free base form.

Crystallographic Structure Determination

While specific crystallographic data for this compound is limited in the available literature, the compound's three-dimensional structure can be inferred from its molecular formula and related chemical information. The parent compound structure exhibits conformational flexibility due to the presence of multiple rotatable bonds along the pentyl chain and around the amide linkage. The stereochemical designation as DL-norvalinedimethylamide hydrochloride indicates that the compound exists as a racemic mixture, containing both D and L enantiomers at the alpha-carbon position.

The crystallographic analysis of similar amino acid derivatives suggests that this compound likely adopts a preferred conformation stabilized by intramolecular and intermolecular hydrogen bonding interactions. The amino group can participate in hydrogen bonding with the chloride anion, while the carbonyl oxygen of the amide group may interact with neighboring molecules through additional hydrogen bonds. These interactions contribute to the overall crystal packing and influence the compound's physical properties such as melting point, solubility, and stability.

The structural determination is further complicated by the conformational flexibility inherent in the aliphatic chain, which can adopt various rotational conformations. The N,N-dimethyl substitution on the amide nitrogen introduces steric considerations that may influence the preferred conformational arrangements. Understanding these structural features is crucial for predicting the compound's behavior in different chemical environments and its potential interactions with other molecular entities.

Tautomeric and Stereochemical Considerations

The stereochemical analysis of this compound reveals several important considerations related to its molecular configuration and potential tautomeric forms. The compound contains a chiral center at the alpha-carbon adjacent to the amino group, resulting in the existence of both R and S enantiomers. The designation as DL-norvalinedimethylamide indicates that the compound is typically encountered as a racemic mixture, containing equal proportions of both stereoisomers. This stereochemical feature has important implications for the compound's biological activity and interactions with chiral environments.

The primary amino group in the compound can exist in different protonation states depending on the pH of the surrounding environment. Under physiological conditions, the amino group is likely to be protonated, forming an ammonium cation that can participate in ionic interactions. The hydrochloride salt form ensures that the amino group remains protonated under most conditions, enhancing the compound's water solubility and stability. The tertiary amide group, being less basic than the primary amino group, is unlikely to undergo protonation under normal conditions.

Tautomeric considerations for this compound are relatively limited due to the absence of easily exchangeable hydrogen atoms on the amide nitrogen. The N,N-dimethyl substitution prevents the formation of traditional amide tautomers that might occur in primary or secondary amides. However, the compound may exhibit conformational isomerism related to the rotation around single bonds, particularly along the pentyl chain and around the carbon-nitrogen bond connecting the amino acid residue to the amide moiety. These conformational variations can influence the compound's three-dimensional shape and its interactions with other molecules.

Comparative Analysis with Related Valinamide Derivatives

The structural comparison of this compound with related valinamide derivatives reveals important differences in molecular architecture and chemical properties. Related compounds identified in chemical databases include 2-amino-N,N-dimethylpropanamide hydrochloride, which contains a shorter three-carbon chain instead of the five-carbon norvaline backbone. The 2-amino-N,N-dimethylpropanamide derivatives exhibit similar N,N-dimethylamide functionality but differ significantly in their hydrophobic character due to the reduced chain length.

Another structurally related compound is 2-aminopentanamide hydrochloride, which shares the same five-carbon backbone as this compound but lacks the N,N-dimethyl substitution on the amide nitrogen. This structural difference results in a primary amide instead of a tertiary amide, significantly altering the compound's hydrogen bonding capabilities and chemical reactivity. The primary amide can participate in additional hydrogen bonding interactions and may exhibit different solubility and stability characteristics compared to the tertiary amide form.

The comparative analysis also extends to compounds with different chain lengths but similar substitution patterns, such as various N,N-dimethyl amino acid derivatives found in the chemical literature. These compounds demonstrate the systematic variation possible within this chemical class and highlight the specific structural features that make this compound unique. The five-carbon chain length represents an intermediate position between shorter and longer chain analogs, potentially offering a balance between hydrophobic and hydrophilic properties.

The presence of the hydrochloride salt form is another important comparative feature, as many related compounds are available both as free bases and as various salt forms. The hydrochloride salt generally provides enhanced water solubility and improved crystalline properties compared to free base forms, making it particularly suitable for pharmaceutical and research applications. This comparative analysis demonstrates that this compound occupies a specific niche within the broader family of amino acid amide derivatives, with its unique combination of chain length, substitution pattern, and salt form contributing to its distinctive chemical and physical properties.

Properties

IUPAC Name

2-amino-N,N-dimethylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-4-5-6(8)7(10)9(2)3;/h6H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRLJGQVSBDMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197409-23-5
Record name 2-amino-N,N-dimethylpentanamide hydrochloride
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Preparation Methods

Amide Bond Formation

The amide bond formation can be achieved by several approaches:

  • Direct Amidation: Reacting norvaline or its activated derivatives (such as acid chlorides or esters) with dimethylamine under controlled conditions.
  • Use of Coupling Agents: Employing carbodiimides like dicyclohexylcarbodiimide (DCC) or N,N-disuccinimidyl carbonate (DSC) to activate the carboxyl group for nucleophilic attack by dimethylamine. This method is favored for mild conditions and higher yields.

Typical procedure:

Step Reagents and Conditions Purpose
1 Norvaline derivative + DCC or DSC in anhydrous solvent (e.g., dichloromethane) Activation of carboxyl group
2 Addition of dimethylamine solution under nitrogen atmosphere, stirring at room temperature or slight heating Formation of N,N-dimethylamide bond
3 Work-up by aqueous washes and organic extraction Removal of by-products and purification

Hydrochloride Salt Formation

After obtaining the free amide, conversion to the hydrochloride salt is performed:

Step Reagents and Conditions Purpose
1 Dissolve free amide in suitable solvent (e.g., ethanol or ethyl acetate) Prepare for salt formation
2 Addition of concentrated hydrochloric acid dropwise at low temperature Protonation of amide nitrogen to form hydrochloride salt
3 Precipitation or crystallization of hydrochloride salt Isolation of pure N1,N1-Dimethylnorvalinamide hydrochloride
4 Filtration and drying under vacuum Obtain final product

While direct literature specifically on this compound is scarce, analogous amide hydrochloride preparations provide insights:

  • Use of N,N-disuccinimidyl carbonate as an activating agent leads to efficient amide bond formation with yields typically above 75%.
  • Protection/deprotection strategies are sometimes employed to avoid side reactions, especially when other functional groups are present.
  • Reaction temperatures are generally maintained between room temperature and 50°C for amidation, while salt formation is done at 0–25°C to control crystallization and purity.
  • Purification by column chromatography or recrystallization is essential to achieve >98% purity suitable for pharmaceutical or analytical use.
Method Reagents Conditions Yield (%) Advantages Disadvantages
Direct Amidation Norvaline acid chloride + dimethylamine Room temp, inert atmosphere 60-70 Simple, fewer steps Acid chlorides are moisture sensitive
Coupling Agent (DCC or DSC) Norvaline + DCC/DSC + dimethylamine Room temp, inert atmosphere 75-85 Mild conditions, higher yield Requires removal of urea by-products
Protection/Deprotection Protected norvaline + coupling agent + dimethylamine Multiple steps, mild heating 70-80 Avoids side reactions More complex, time-consuming
Hydrochloride Salt Formation Free amide + HCl 0–25°C, precipitation >90 (salt formation) Improves stability and solubility Requires careful pH control
  • Use of coupling agents like DCC requires careful handling due to allergenic potential.
  • Solvents such as dichloromethane are volatile and toxic; alternatives or proper ventilation are necessary.
  • Hydrochloric acid addition must be controlled to avoid excessive heat and degradation.

The preparation of this compound involves amide bond formation between norvaline derivatives and dimethylamine, followed by hydrochloride salt formation. The use of coupling agents such as dicyclohexylcarbodiimide or N,N-disuccinimidyl carbonate is preferred for efficient synthesis under mild conditions with good yields. Subsequent treatment with hydrochloric acid affords the stable hydrochloride salt, which can be isolated by crystallization.

This approach is supported by analogous synthesis protocols of related amide hydrochlorides and procainamide analogs, demonstrating the effectiveness of coupling agents and controlled salt formation for high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethylnorvalinamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted amides .

Scientific Research Applications

N1,N1-Dimethylnorvalinamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N1-Dimethylnorvalinamide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Backbone Variability: N1,N1-Dimethylnorvalinamide (hypothetical) likely features a longer pentane chain compared to propane-based analogs like N1,N1-Dimethylpropane-1,2-diamine hydrochloride . This extended chain may enhance lipid solubility and membrane permeability. In contrast, 3-Chloro-N,N-dimethylpropane-1-amine hydrochloride incorporates a chloro group, which increases electrophilicity and reactivity in synthetic pathways .

Functional Group Impact: Acetylated derivatives (e.g., N1,N8-Diacetylspermidine hydrochloride) exhibit bioactivity relevant to cancer research, suggesting that this compound could similarly interact with cellular polyamine pathways if functionalized appropriately . Cyclic structures like N,N-Dimethylimidodicarbonimidic diamide hydrochloride demonstrate distinct electronic properties due to conjugation, which may differ from linear amides .

Research Findings and Divergences

  • Solubility and Stability :
    N1,N8-Diacetylspermidine hydrochloride is soluble in DMSO (80 mg/mL) and water (50 mg/mL), with stability extending to six months at -80°C . This contrasts with simpler hydrochlorides (e.g., N1,N1-Dimethylpropane-1,2-diamine hydrochloride), which may require ambient storage but lack explicit solubility data .

  • Synthetic Utility :
    3-Chloro-N,N-dimethylpropane-1-amine hydrochloride is a versatile intermediate in alkylation reactions, whereas cyclic analogs like N,N-Dimethylimidodicarbonimidic diamide hydrochloride may serve niche roles in coordination chemistry .

  • Biological Activity: While N1,N8-Diacetylspermidine is linked to cancer prognosis, other dimethylated amines (e.g., Perphenazine derivatives) are associated with antipsychotic activity, underscoring the diversity of applications within this chemical class .

Biological Activity

N1,N1-Dimethylnorvalinamide hydrochloride, a derivative of norvaline, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H16N2O·HCl
  • Molecular Weight : 180.67 g/mol
  • CAS Number : 2197409-23-5

The compound features dimethyl and amide functional groups, which contribute to its reactivity and interaction with biological systems.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. This inhibition can affect processes such as inflammation and tumor progression.
  • Protein Interactions : It is known to interact with various proteins, potentially altering their functions and affecting cellular signaling pathways.

1. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

2. Anticancer Potential

Several studies have explored the compound's anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

3. Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It may help mitigate oxidative stress and neuronal damage, indicating its potential for treating conditions like Alzheimer's disease.

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of this compound demonstrated a significant reduction in the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This finding supports its use as a therapeutic agent in managing chronic inflammatory conditions.

Case Study 2: Anticancer Activity

In a recent experiment involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could be further investigated as a potential chemotherapeutic agent.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameBiological ActivityUnique Features
N,N-Dimethyl-p-phenylenediamineAntioxidant propertiesStronger reducing agent
N1,N1-Dimethylalaninamide hydrochlorideSimilar enzyme inhibitionDifferent structural backbone
This compoundAnti-inflammatory, anticancer, neuroprotectiveSpecific interactions with cellular pathways

Q & A

Basic: What are the recommended storage conditions for N1,N1-Dimethylnorvalinamide hydrochloride to ensure stability?

This compound should be stored in a sealed, dry environment at room temperature to prevent hygroscopic degradation. Similar compounds, such as N1,N1-Dimethylpropane-1,2-diamine hydrochloride, show sensitivity to moisture and light, requiring desiccants and amber glassware for long-term stability . For hygroscopic compounds, vacuum-sealed containers or inert gas purging may further minimize hydrolysis or oxidation .

Basic: Which spectroscopic methods are suitable for quantifying this compound in aqueous solutions?

UV-Vis spectrophotometry and colorimetric assays are effective for quantification. For example, N-(1-Naphthyl)ethylenediamine dihydrochloride is used in nitrite/nitrate analysis via diazo coupling, producing chromophores measurable at 540 nm . Similarly, amine-containing compounds can be derivatized with ninhydrin or fluorescamine for enhanced detection limits. Validate methods using calibration curves with triplicate measurements to ensure accuracy (±5% RSD) .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthetic optimization involves:

  • Reagent stoichiometry : Use a 10-20% excess of dimethylamine to drive the reaction toward the desired amide product.
  • Temperature control : Maintain temperatures below 40°C to prevent side reactions (e.g., Hofmann degradation).
  • Purification : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to remove unreacted starting materials. Purity can be confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with >98% area-under-curve thresholds .

Advanced: What strategies can resolve contradictory data in receptor binding assays involving this compound?

Contradictions in binding affinity (e.g., varying IC₅₀ values) may arise from:

  • Buffer composition : Ionic strength and pH (e.g., Tris vs. phosphate buffers) can alter ligand-receptor interactions. Standardize conditions across replicates.
  • Radioligand purity : Validate tracer compounds (e.g., ³H-labeled analogs) via LC-MS to rule out isotopic dilution effects.
  • Control experiments : Include negative controls (e.g., non-specific binding with excess cold ligand) and positive controls (known agonists/antagonists) to normalize data. Statistical tools like ANOVA can identify outliers across experimental batches .

Methodological: What steps are critical in validating a chromatographic method for detecting impurities in this compound?

Key validation steps include:

  • Specificity : Demonstrate baseline separation of the target compound from impurities using TLC (cellulose plates, 1-propanol/water/acetic acid 16:8:1) or HPLC .
  • Linearity : Establish a linear range (e.g., 0.1–10 µg/mL) with R² > 0.995.
  • Accuracy/Precision : Spike recovery tests (90–110%) and inter-day precision (<5% RSD) ensure reproducibility.
  • Limit of detection (LOD) : Use signal-to-noise ratios (S/N ≥ 3) to determine sensitivity. Reference standards (e.g., USP-grade analogs) are essential for calibration .

Advanced: How does the solubility profile of this compound influence formulation for in vivo studies?

Solubility in aqueous buffers (e.g., PBS) and organic solvents (DMSO, ethanol) dictates formulation strategies. For low aqueous solubility (<1 mg/mL), use co-solvents like PEG-300 or cyclodextrins. Preclinical studies require stock solutions prepared in sterile DMSO (≤1% v/v in final dose) to avoid toxicity. Validate solubility via nephelometry or UV absorbance at saturation .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation.
  • Spill management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste.
  • First aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: How can computational modeling predict the biological activity of this compound analogs?

Molecular docking (AutoDock Vina) and QSAR models can predict binding affinities to targets like GPCRs or enzymes. Optimize analogs by modifying substituents (e.g., halogenation for increased lipophilicity) and validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) . Cross-validate with crystallographic data (e.g., PDB entries) to refine docking poses .

Methodological: What analytical techniques are recommended for characterizing degradation products of this compound?

  • LC-HRMS : Identify degradation products (e.g., hydrolyzed amides) with accurate mass (±2 ppm).
  • NMR : ¹H/¹³C spectra can confirm structural changes (e.g., methyl group loss).
  • Stability-indicating assays : Stress testing under heat (40–60°C), humidity (75% RH), and UV light accelerates degradation, revealing labile functional groups .

Advanced: How do structural modifications of this compound impact its pharmacokinetic properties?

  • Bioavailability : Adding hydrophilic groups (e.g., hydroxyl) improves aqueous solubility but may reduce membrane permeability.
  • Metabolism : Methylation at the amide nitrogen slows hepatic clearance by CYP450 enzymes.
  • Half-life : PEGylation or prodrug strategies (e.g., ester linkages) extend circulation time. Validate modifications using in vitro microsomal assays and in vivo PK studies in rodent models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.